3-(3-Bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a molecule identified as a potential Bruton agammaglobulinemia tyrosine kinase (BTK) inhibitor. [] While its specific source and classification within broader chemical families require further investigation, its potential role as a BTK inhibitor positions it within the realm of scientific research, particularly for studies related to immune responses and related diseases.
Although identified as a potential BTK inhibitor, the specific mechanism of action of 3-(3-bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is not elaborated upon in the provided research abstracts. [] Further research is needed to elucidate its interactions with the BTK enzyme.
The primary application of 3-(3-bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, as identified in the provided abstracts, is its potential use as a Bruton agammaglobulinemia tyrosine kinase (BTK) inhibitor. [] BTK plays a crucial role in B cell receptor signaling, making it a target for therapies aimed at treating immune-related diseases.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: